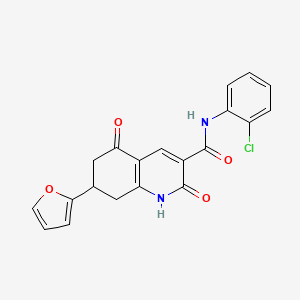![molecular formula C19H20BrNO3S B11042139 6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11042139.png)
6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild heating.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer activities due to its quinoline core. Researchers investigate its potential as a lead compound for drug development, focusing on its interactions with various biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the sulfonyl group and the quinoline core makes it a candidate for the development of new pharmaceuticals aimed at treating infectious diseases or cancer.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.
作用機序
The mechanism of action of 6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting their function. The quinoline core may intercalate with DNA or interact with proteins, disrupting their normal activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 6-Chloro-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline
- 6-Fluoro-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline
- 6-Iodo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline
Uniqueness
Compared to its analogs, 6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can enhance its binding affinity to biological targets and potentially improve its biological activity. The methoxyphenylsulfonyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
特性
分子式 |
C19H20BrNO3S |
|---|---|
分子量 |
422.3 g/mol |
IUPAC名 |
6-bromo-1-(4-methoxyphenyl)sulfonyl-2,2,4-trimethylquinoline |
InChI |
InChI=1S/C19H20BrNO3S/c1-13-12-19(2,3)21(18-10-5-14(20)11-17(13)18)25(22,23)16-8-6-15(24-4)7-9-16/h5-12H,1-4H3 |
InChIキー |
UNBZTUPCUJRCJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11042059.png)
![(1Z,6Z)-5-bromo-6-(bromomethylidene)-1-(hydroxyimino)-4,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042067.png)
![6-(4-bromo-1H-pyrazol-5-yl)-3-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042069.png)

![3-(5-Butylthiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11042080.png)
![N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11042083.png)
![6-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042088.png)
![methyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11042093.png)

![1-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11042109.png)
![ethyl 6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B11042112.png)
![5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11042121.png)
![N-(3,4-dichlorophenyl)-2-(1-octyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11042127.png)
![Tetramethyl 5',5'-dimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11042133.png)
